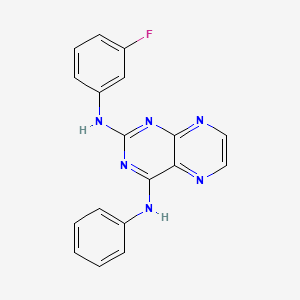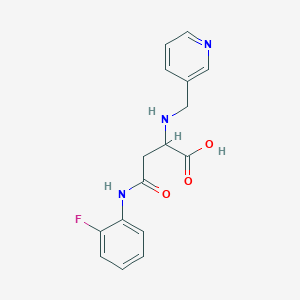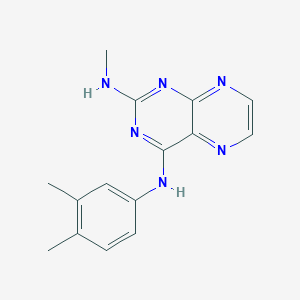
N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pteridine core substituted with a 3,4-dimethylphenyl group and a methyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with guanidine to form the intermediate 3,4-dimethylphenylguanidine. This intermediate is then reacted with 2,4-diaminopteridine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
化学反应分析
Types of Reactions
N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or dimethylphenyl groups are replaced by other functional groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Substituted pteridine derivatives with various functional groups.
科学研究应用
N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.
作用机制
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA synthesis and cell proliferation. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
N4-(3,4-dimethylphenyl)quinazolin-4-amine hydrochloride: Another pteridine derivative with similar structural features but different biological activities.
N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine: A compound with a similar pteridine core but different substituents, leading to distinct chemical properties.
Uniqueness
N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-methylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-9-4-5-11(8-10(9)2)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBORALOVALKNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
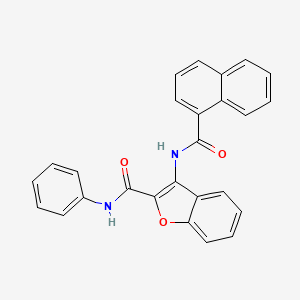
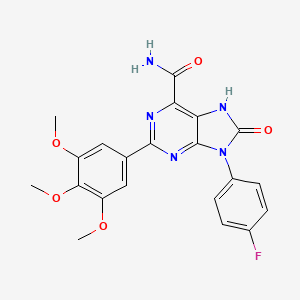
![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B6421212.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine](/img/structure/B6421220.png)
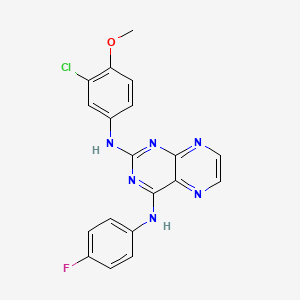
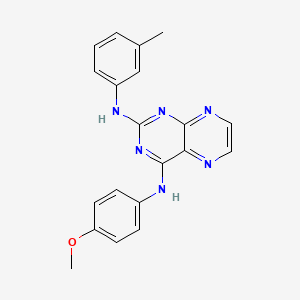
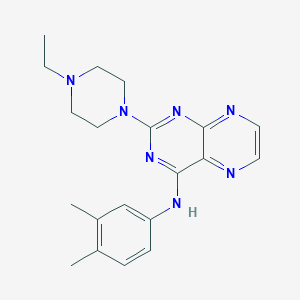
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
